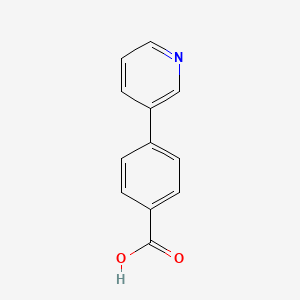
4-吡啶-3-基苯甲酸
概述
描述
4-Pyridin-3-yl-benzoic acid is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Pyridin-3-yl-benzoic acid or its derivatives has been reported in several studies . For instance, one study described the hydrothermal synthesis of metal complexes using a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid . Another study reported the synthesis of N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)]}-benzamides from the corresponding substituted benzoic acid .Molecular Structure Analysis
The molecular structure of 4-Pyridin-3-yl-benzoic acid consists of a pyridine ring linked to a benzoic acid fragment . The crystal structure of a similar compound, 4-(3-(pyridin-3-yl)ureido)benzoic acid, has been elucidated, showing a non-coplanar structure .Chemical Reactions Analysis
4-Pyridin-3-yl-benzoic acid has been used in the formation of metal-organic frameworks (MOFs) for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen . The MOFs showed robustness to cycling through sorption/desorption processes .Physical And Chemical Properties Analysis
4-Pyridin-3-yl-benzoic acid is a solid substance at room temperature . It has a molecular weight of 199.21 .科学研究应用
-
Crystallography
- Application : The compound 4-(3-(pyridin-3-yl)ureido)benzoic acid is used in crystallography .
- Method : A solution of pyridine-3-isocyanate in ethanol was added to a stirred ethanol solution of p-aminobenzoic acid in a three-necked flask .
- Results : The crystal structure of the compound was determined .
-
Material Synthesis
- Application : 4-(Pyridin-3-yloxy)benzoic acid, a similar compound, is used in material synthesis.
- Results : The compound exhibits remarkable potential in drug discovery, material synthesis, and catalysis.
-
Coordination Chemistry
- Sorbents for Volatile Solvents and Gases
- Application : Robust pyridylbenzoate metal–organic frameworks, where 34pba is 3-(pyridin-4-yl)benzoate, 44pba is 4-(pyridin-4-yl)benzoate, were used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
- Results : The desolvated phases show rotational disorder of one ring on each linker. The MOF is robust to cycling through sorption/desorption processes with an accompanying order/disorder phase transition .
- Thermo- and Solvatochromic Metal–Organic Frameworks
- Application : Using 4-(pyridin-4-yl)benzoic acid, 44pba (1) as a ligand, two new metal-coordination networks were synthesized by solvothermal methods .
- Results : Both compounds display water-induced phase transformations with chromotropism, which has been confirmed by TGA and XRPD analysis . Solvatochromism in one of the compounds is also evident with crystals exhibiting a range of colours depending on the solvent included .
安全和危害
属性
IUPAC Name |
4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUKEVKPDRXPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363918 | |
| Record name | 4-Pyridin-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-benzoic acid | |
CAS RN |
4385-75-5 | |
| Record name | 4-Pyridin-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridin-3-ylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















